A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid
A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous structures to offer a robust predictive framework for the characterization of this molecule.
Introduction: The Structural Elucidation Challenge
3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a molecule of interest that combines three key structural motifs: a 2-substituted imidazole ring, an isopropyl group, and a methyl-substituted propanoic acid chain. The unequivocal confirmation of its chemical structure is paramount for its application in research and development. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.
This guide will detail the expected ¹H and ¹³C NMR spectra, explain the rationale behind the predicted chemical shifts and coupling constants, and provide a standard protocol for data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. These predictions are based on established chemical shift ranges for the constituent functional groups and analysis of structurally similar compounds reported in the literature.[1][2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~12.5 | br s | 1H | - | COOH |
| 2 | ~7.50 | d | 1H | ~1.5 | H-4 (imidazole) |
| 3 | ~7.35 | d | 1H | ~1.5 | H-5 (imidazole) |
| 4 | ~4.20 | dd | 1H | ~14.0, 8.0 | N-CH₂ (diastereotopic) |
| 5 | ~4.05 | dd | 1H | ~14.0, 6.0 | N-CH₂ (diastereotopic) |
| 6 | ~3.10 | sept | 1H | ~7.0 | CH-(isopropyl) |
| 7 | ~2.80 | m | 1H | - | CH-COOH |
| 8 | ~1.25 | d | 6H | ~7.0 | (CH₃)₂-isopropyl |
| 9 | ~1.15 | d | 3H | ~7.0 | CH₃-propanoic acid |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~175.0 | COOH |
| 2 | ~155.0 | C-2 (imidazole) |
| 3 | ~127.0 | C-4 (imidazole) |
| 4 | ~120.0 | C-5 (imidazole) |
| 5 | ~48.0 | N-CH₂ |
| 6 | ~40.0 | CH-COOH |
| 7 | ~28.0 | CH-(isopropyl) |
| 8 | ~22.0 | (CH₃)₂-isopropyl |
| 9 | ~18.0 | CH₃-propanoic acid |
Rationale for Spectral Predictions
The predicted chemical shifts are based on the additive effects of the different functional groups. The use of a polar, aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable carboxylic acid proton.[2][3]
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Carboxylic Acid (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to its acidic nature and hydrogen bonding with the solvent. The corresponding carbon will be highly deshielded, appearing around 175.0 ppm.[1]
-
Imidazole Ring: The two protons on the imidazole ring (H-4 and H-5) are anticipated to be in the aromatic region, appearing as doublets around 7.50 and 7.35 ppm with a small coupling constant (~1.5 Hz). The C-2 carbon, being adjacent to two nitrogen atoms, will be the most downfield of the ring carbons (~155.0 ppm). The C-4 and C-5 carbons will appear around 127.0 and 120.0 ppm, respectively.[4][8]
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Isopropyl Group: The methine proton of the isopropyl group is expected to be a septet around 3.10 ppm, coupled to the six equivalent methyl protons. These methyl protons will appear as a doublet around 1.25 ppm.[2][7] The corresponding methine and methyl carbons are predicted to resonate at approximately 28.0 and 22.0 ppm.
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Propanoic Acid Backbone: The N-CH₂ protons are diastereotopic due to the adjacent chiral center (CH-COOH). They are expected to appear as a pair of doublets of doublets (dd) between 4.05 and 4.20 ppm. The methine proton of the propanoic acid backbone (CH-COOH) will be a multiplet around 2.80 ppm. The methyl group attached to this chiral center will be a doublet around 1.15 ppm.[3] The corresponding carbons are predicted to be at approximately 48.0 ppm (N-CH₂), 40.0 ppm (CH-COOH), and 18.0 ppm (CH₃).
Experimental Protocol for NMR Data Acquisition
The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid.
A. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
Transfer the solution to a 5 mm NMR tube.
B. Instrumentation and Data Acquisition:
-
Spectrometer: A 500 MHz NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Spectral Width: 16 ppm
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 3 seconds
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled for simplified spectra.[2]
-
Spectral Width: 220 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow from sample preparation to the final confirmation of the molecular structure using NMR spectroscopy.
Advanced 2D NMR for Structural Confirmation
To unequivocally confirm the assignments, a suite of 2D NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include those between the isopropyl methine and methyl protons, and between the protons of the propanoic acid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be crucial for assigning the carbons of the propanoic acid backbone and the isopropyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for confirming the connectivity between the imidazole ring, the propanoic acid chain, and the isopropyl group. For instance, a correlation between the N-CH₂ protons and the C-2 and C-5 carbons of the imidazole ring would confirm the N-1 substitution.
The following diagram illustrates the key expected HMBC correlations for confirming the connectivity of the major fragments.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. imp.kiev.ua [imp.kiev.ua]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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